

# Application Note: Formulation & Characterization of 2-(Ethylamino)-o-propionotoluidide HCl

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## Compound of Interest

Compound Name:	2-(Ethylamino)-o-propionotoluidide Hydrochloride
CAS No.:	35891-75-9
Cat. No.:	B1146945

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## Part 1: Introduction & Compound Profile

**2-(Ethylamino)-o-propionotoluidide Hydrochloride** (CAS: 35891-75-9) is a structural analog of the local anesthetic Prilocaine.<sup>[1]</sup> While Prilocaine possesses a propylamino tail, this compound features an ethylamino group. In pharmaceutical development, it is most frequently encountered as Prilocaine Impurity C (European Pharmacopoeia standard) or used in Structure-Activity Relationship (SAR) studies to evaluate how alkyl chain length influences voltage-gated sodium channel (

) blockade and metabolic stability.

This guide provides protocols for formulating this compound for two distinct laboratory purposes: Analytical Standardization (HPLC/LC-MS reference) and Biological Assays (In vitro electrophysiology or toxicity screening).

Physicochemical Profile [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Data	Relevance to Formulation
Chemical Name	2-(Ethylamino)-N-(2-methylphenyl)propanamide HCl	Target Molecule
Molecular Weight	242.75 g/mol (HCl salt)	Calculation of Molarity
Appearance	White to off-white crystalline solid	Visual QC: Must be particulate-free in solution
Solubility	High in Water, Methanol, Ethanol	Aqueous buffers are suitable vehicles
pKa (Calc.)	~7.8 - 8.0 (Amine)	pH > 7.0 may risk precipitation of the free base
Chirality	Racemic (usually)	Contains one chiral center; typically supplied as racemate

## Part 2: Formulation Protocols

### Protocol A: Preparation of Analytical Stock Solution (1.0 mg/mL)

Purpose: For use as a reference standard in HPLC/UPLC analysis to quantify impurities in Prilocaine batches.

Reagents:

- 2-(Ethylamino)-o-propionotoluidide HCl (Reference Standard Grade)
- Methanol (HPLC Grade)
- Milli-Q Water (18.2 MΩ·cm)

Procedure:

- Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.
  - Note: Use an analytical balance with

0.01 mg precision.

- Dissolution: Add approximately 5 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.
  - Scientific Logic: Methanol is used as the primary solvent to prevent any potential hydrolysis during long-term storage and to match common HPLC mobile phases.
- Volume Adjustment: Dilute to volume with Milli-Q Water.
- Filtration: Filter through a 0.22 μm PTFE syringe filter into an amber HPLC vial.
  - Storage: Stable at 4°C for 1 week; -20°C for 1 month.

## Protocol B: Physiological Saline Formulation (In Vivo/In Vitro)

Purpose: For electrophysiology (patch-clamp) or animal PK/PD studies. This formulation ensures isotonicity and physiological pH.

Reagents:

- Compound (HCl Salt)[4]
- 0.9% Sodium Chloride (Sterile Saline)
- 0.1 M NaOH and 0.1 M HCl (for pH adjustment)

Step-by-Step Methodology:

- Target Concentration Calculation: Determine the required molarity. For a 10 mM stock solution:
  - Example: For 10 mL of 10 mM solution:

- Solubilization: Dissolve the calculated mass in 90% of the final volume of 0.9% Saline. Vortex until clear.
- pH Adjustment (Critical Step):
  - The natural pH of the HCl salt in water will be acidic (~4.5–5.5).
  - Gently titrate with 0.1 M NaOH to reach pH 6.8 – 7.2.
  - Warning: Do not exceed pH 7.4. As the pH approaches the pKa (~7.9), the ratio of uncharged free base increases, drastically reducing solubility and causing precipitation.
- Sterilization: Pass the solution through a 0.22  
  
m PES (Polyethersulfone) filter. PES is preferred over Nylon for biological assays due to lower protein/drug binding.
- Osmolality Check (Optional but Recommended): Target osmolality:  $290 \pm 20$  mOsm/kg. Adjust with NaCl if hypotonic.

### Part 3: Analytical Validation & Workflow

To confirm the identity and purity of your formulated solution, use the following HPLC conditions. This separates the Ethyl-analog (Impurity C) from Prilocaine (Propyl-analog).

HPLC Conditions:

- Column: C18 (e.g., 250 mm x 4.6 mm, 5  
  
m)
- Mobile Phase A: Phosphate Buffer pH 7.0
- Mobile Phase B: Acetonitrile
- Gradient: Isocratic or Gradient (typically 60:40 Buffer:ACN)
- Flow Rate: 1.0 mL/min

- Detection: UV at 220 nm (Amide bond absorption)

## Workflow Visualization



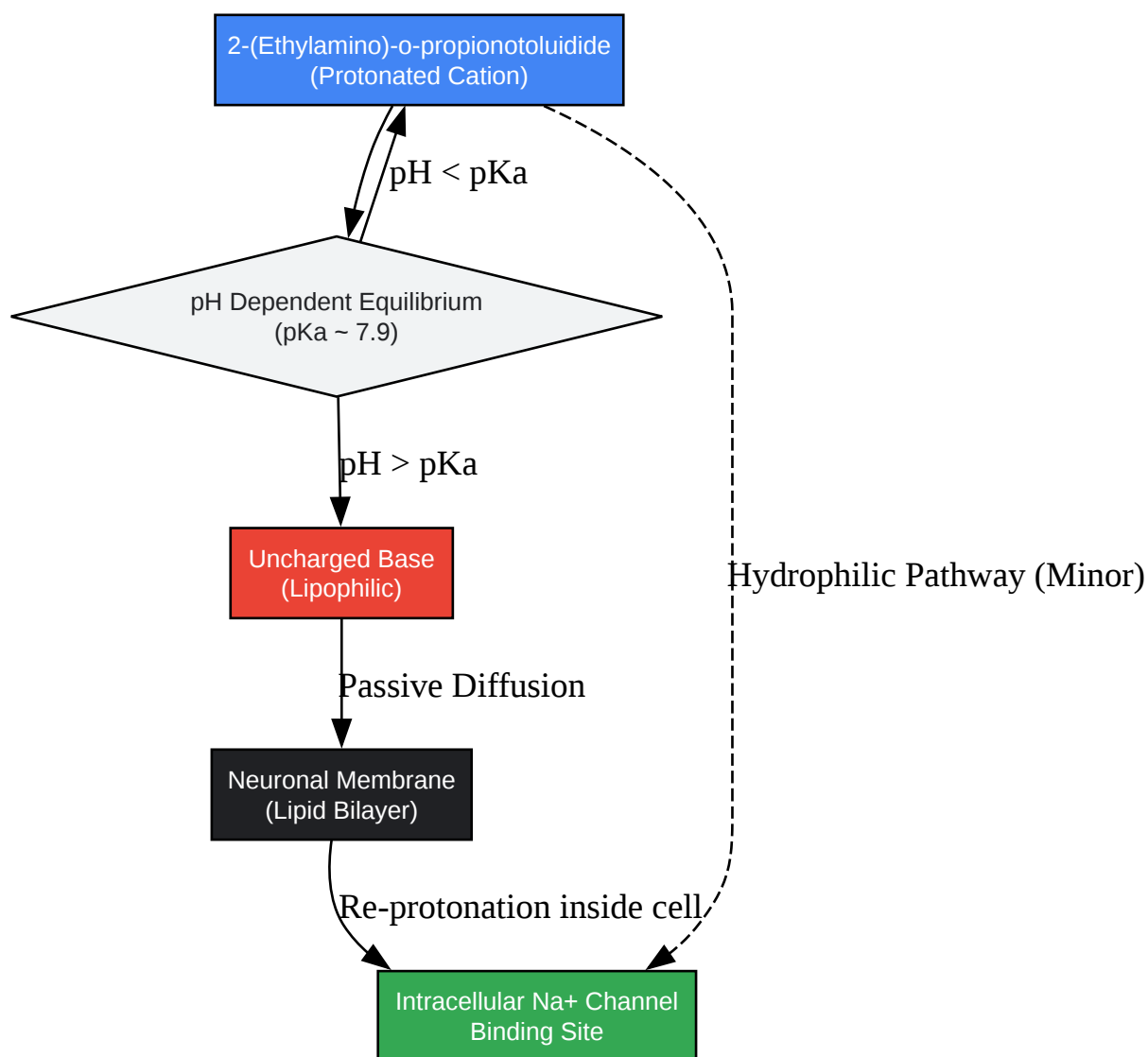
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Figure 1: Step-by-step formulation workflow ensuring solubility and sterility prior to experimental use.

## Part 4: Mechanism & Biological Context

When used in biological assays, it is vital to understand that 2-(Ethylamino)-o-propionotoluidide acts as a sodium channel blocker. The "Ethyl" chain makes it slightly less lipophilic than Prilocaine (Propyl), which may alter its onset speed and potency.

## Structure-Activity Relationship (SAR) Diagram



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Figure 2: Mechanism of Action. The uncharged base is required to penetrate the nerve sheath, while the cationic form binds the receptor.

## Part 5: Safety & Handling

- **Hazard Identification:** As a local anesthetic analog, this compound is a potent Sodium Channel Blocker. Accidental ingestion or injection can cause CNS toxicity (seizures) and cardiovascular collapse.
- **Metabolite Warning:** Similar to Prilocaine, the amide hydrolysis of this compound yields o-Toluidine (2-methylaniline), which is a known carcinogen and causes Methemoglobinemia

(oxidation of hemoglobin).

- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the powder form to avoid inhalation.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71316539, 2-(Ethylamino)-o-propionotoluidide. Retrieved from [[Link](#)]
- European Pharmacopoeia (Ph. Eur.). Prilocaine Hydrochloride Monograph: Impurity C.[4][6] (Standard for analytical identification).
- World Health Organization (WHO). International Nonproprietary Names (INN)

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## Sources

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